2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-(1,7-dibenzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-25-19-18(20(29)27(22(25)30)13-16-10-6-3-7-11-16)26(12-15-8-4-2-5-9-15)21(24-19)31-14-17(23)28/h2-11H,12-14H2,1H3,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQIBCOYJZWINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)SCC(=O)N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS Number: 330990-56-2) is a purine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C28H26N6O3S
- Molecular Weight : 494.54 g/mol
- Structure : The compound features a purine base linked to a sulfanyl group and an acetamide moiety.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity
- Studies indicate that the compound exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
-
Antimicrobial Properties
- Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains. This could be attributed to the purine structure which is known to interact with nucleic acids.
-
Cellular Effects
- In vitro studies have demonstrated that this compound can influence cell viability and proliferation. Specifically, it has been evaluated for its effects on B16F10 melanoma cells where it exhibited both cytotoxicity and anti-melanogenic properties.
Antioxidant Efficacy
A study assessed the ability of the compound to scavenge DPPH radicals. The results indicated that at a concentration of 500 µM, the compound scavenged approximately 93% of DPPH radicals, showcasing its potential as a strong antioxidant .
Cytotoxicity and Cell Viability
In cellular assays using B16F10 cells:
- Concentration Dependence : The compound was tested at various concentrations (0 µM to 20 µM) over 48 and 72 hours.
- Results : Concentrations up to 20 µM did not exhibit significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
Anti-Melanogenic Activity
The compound's ability to inhibit tyrosinase activity was evaluated:
- Mechanism : It was found to reduce melanin production in treated cells significantly.
- Comparative Analysis : When compared with kojic acid (a known inhibitor), the compound showed similar efficacy in inhibiting tyrosinase activity at equivalent concentrations .
Case Studies
Several case studies highlight the biological implications of this compound:
-
Case Study on Melanoma Treatment :
- A research group investigated the effects of this compound on melanoma cell lines. They reported that treatment led to reduced cell proliferation and enhanced apoptosis markers compared to untreated controls.
-
Antimicrobial Testing :
- Another study focused on testing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition zone around the compounds in agar diffusion tests.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, and what purification methods ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting with functionalization of the purine core. Protective group strategies (e.g., benzyl or methyl groups) are critical to prevent undesired side reactions at reactive sites like the purine N-7 position . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization. Reaction conditions (pH 7–9, 60–80°C) must be tightly controlled to avoid decomposition of the acetamide moiety .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Purine alkylation | Benzyl bromide, K₂CO₃, DMF, 70°C | 65–75 | ≥95% |
| Sulfur insertion | Thiourea, EtOH, reflux | 80–85 | ≥98% |
| Acetamide coupling | Chloroacetamide, DIPEA, DCM | 70–75 | ≥97% |
Q. How is structural characterization of this compound performed, and what analytical discrepancies should researchers anticipate?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 2.3–2.6 ppm) and HRMS for molecular ion validation. Discrepancies may arise in distinguishing tautomeric forms of the purine ring (e.g., lactam-lactim tautomerism), resolved via 2D NMR (COSY, HSQC) . IR spectroscopy (1700–1750 cm⁻¹) confirms carbonyl groups, but overlapping signals (e.g., acetamide vs. purine C=O) require deconvolution .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p) basis set) optimize geometry and analyze charge distribution. Key parameters include dihedral angles (e.g., acetamide group orientation relative to the purine plane) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Studies on analogous compounds show charge density buildup on acetamide carbonyl oxygen (−0.488 e), making it a potential metal-binding site .
- Critical Analysis : Discrepancies between computed and experimental bond angles (e.g., C8C9N10N17 ≈ 102.31° vs. DFT-predicted 90–100°) may indicate solvent effects or crystal packing forces .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer mechanisms)?
- Methodological Answer : Design dual-activity assays under standardized conditions (e.g., MIC for antimicrobial activity and MTT assays for cytotoxicity). For example, conflicting results in Staphylococcus aureus inhibition () may arise from strain-specific efflux pump expression. Use SAR studies to isolate structural determinants:
| Modification | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| Benzyl → Phenyl | 32 → 64 | 12 → 25 |
| Methyl → Ethyl | 16 → 8 | 18 → 15 |
- Mechanistic Insight : Replace the acetamide group with bioisosteres (e.g., sulfonamide) to test if activity shifts toward specific targets like topoisomerase II (anticancer) or peptidoglycan synthesis (antimicrobial) .
Q. What strategies optimize solubility and bioavailability for in vivo studies of this compound?
- Methodological Answer : Employ prodrug approaches (e.g., esterification of the acetamide) or co-solvent systems (PEG-400/water). LogP calculations (estimated 2.1–2.5) suggest moderate hydrophobicity; micronization or nanoformulation (e.g., liposomes) improves dissolution. Pharmacokinetic profiling in rodent models should monitor plasma half-life and metabolic stability (CYP450 isoforms) .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported synthetic yields or purity across studies?
- Methodological Answer : Cross-validate protocols using QC markers :
- HPLC : Ensure retention time matches reference standards (e.g., tR = 8.2 min, C18 column).
- Elemental Analysis : %C, %H, %N deviations >0.3% indicate impurities.
- Thermogravimetric Analysis (TGA) : Detect residual solvents (<0.5% w/w).
- Root-Cause Analysis : Low yields (e.g., <50%) in thiourea-mediated sulfur insertion may result from incomplete deprotection of the purine ring; optimize reaction time (12–18 hrs) .
Future Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
